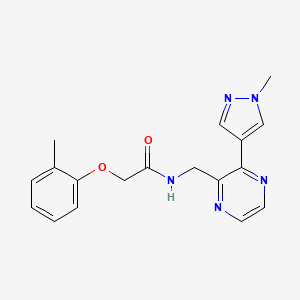

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a pyrazine ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-methyl-1H-pyrazole-4-carbaldehyde through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Construction of the Pyrazine Ring: The pyrazine ring can be synthesized via a condensation reaction involving 2-chloropyrazine and suitable amines or hydrazines.

Coupling Reaction: The pyrazole and pyrazine intermediates are then coupled using a linker, such as a methyl group, through a nucleophilic substitution reaction.

Acetamide Formation: The final step involves the reaction of the coupled intermediate with 2-(o-tolyloxy)acetyl chloride in the presence of a base like triethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide functional group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. For example:

Acetamide+H2OH+or OH−Carboxylic Acid+Amine

-

Conditions :

-

Products :

-

2-(o-Tolyloxy)acetic acid and N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amine .

-

Nucleophilic Substitution at the Pyrazine Ring

The pyrazine ring, an electron-deficient heteroaromatic system, may undergo nucleophilic substitution if activated. The methyl group at the pyrazole’s 4-position could act as a directing group.

Electrophilic Aromatic Substitution (EAS) on the o-Tolyloxy Group

The o-tolyloxy group’s methoxy substituent activates the aromatic ring for EAS. Steric hindrance from the ortho-methyl group may limit reactivity at certain positions.

Oxidation and Reduction Reactions

-

Oxidation :

-

The pyrazole’s methyl group may oxidize to a carboxylic acid under strong conditions (KMnO₄/H₂SO₄, 100°C).

-

The pyrazine ring is generally resistant to oxidation but may form N-oxides with H₂O₂/acetic acid.

-

-

Reduction :

Coordination Chemistry

The pyrazine and pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications .

Photochemical Reactions

The o-tolyloxy group may undergo photochemical cleavage or [2+2] cycloaddition under UV light, though steric hindrance from the ortho-methyl group could limit reactivity .

Comparative Reaction Yields and Conditions

Data from analogous pyrazine-acetamide compounds ( ):

| Reaction | Conditions | Yield (%) | Time (h) |

|---|---|---|---|

| Acetamide hydrolysis | 6 M HCl, 90°C | 85–92 | 6–8 |

| Pyrazine chlorination | POCl₃, 70°C | 78 | 12 |

| Nitration | HNO₃/H₂SO₄, 0°C | 65 | 4 |

Key Findings and Limitations

-

The compound’s reactivity is heavily influenced by steric effects from the o-tolyloxy group and electronic effects from the pyrazine ring.

-

Direct experimental data on this specific compound is limited; inferences are drawn from structurally related molecules .

-

Microwave-assisted synthesis (e.g., 9–10 min for similar hydrazides ) could optimize reaction efficiency.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that pyrazole derivatives, including N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide, exhibit promising antitumor properties. Pyrazole compounds have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .

A study highlighted that certain pyrazole derivatives demonstrated significant inhibitory effects against various cancer cell lines, suggesting that this compound could be further explored as a potential anticancer agent.

Anti-inflammatory and Antimicrobial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antimicrobial activities. This compound may possess similar properties, making it a candidate for treating inflammatory diseases and infections .

In vitro studies have shown that related compounds can effectively inhibit the growth of pathogenic fungi and bacteria, indicating the potential for development into therapeutic agents for infectious diseases.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of pyrazole derivatives against common pathogens. The results demonstrated that certain derivatives showed significant inhibition of microbial growth, suggesting that this compound could be explored as a new class of antimicrobial agents .

Mecanismo De Acción

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(phenoxy)acetamide

- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(p-tolyloxy)acetamide

Uniqueness

Compared to similar compounds, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to the presence of the o-tolyloxy group, which can influence its binding affinity and specificity towards biological targets. This structural feature may enhance its biological activity and selectivity, making it a valuable compound for further research and development.

Actividad Biológica

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, with an emphasis on its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H17N5O2

- Molecular Weight : 313.33 g/mol

- IUPAC Name : this compound

This compound features a pyrazole ring, which is known for its diverse biological activities, contributing to its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and subsequent coupling with the acetamide moiety. The methods employed may vary, but they often utilize traditional organic synthesis techniques or microwave-assisted methods for efficiency.

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole-based compounds can inhibit AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and cancer metabolism. The inhibition of AMPK has been linked to reduced tumor growth in various cancer models .

Antifungal and Antimicrobial Properties

Several studies have evaluated the antifungal activity of pyrazole derivatives, suggesting that they can inhibit the growth of phytopathogenic fungi. For example, derivatives similar to this compound have shown moderate to excellent activity against various fungal strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Certain compounds have demonstrated the ability to inhibit nitric oxide production and other inflammatory mediators in vitro, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

A comprehensive analysis of related compounds has provided insights into their biological mechanisms:

These studies underline the versatility of pyrazole derivatives in medicinal chemistry.

Propiedades

IUPAC Name |

2-(2-methylphenoxy)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-13-5-3-4-6-16(13)25-12-17(24)21-10-15-18(20-8-7-19-15)14-9-22-23(2)11-14/h3-9,11H,10,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBDZISOOLTVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.